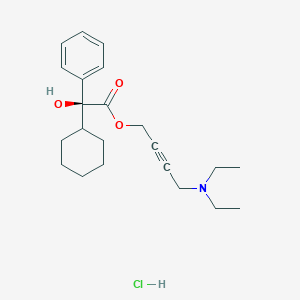
2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3’,4’-dihydroxypropiophenone is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is primarily used in proteomics research and is known for its solubility in acetone, ethanol, methanol, and water . The compound appears as a powder and has a melting point of 202-203°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3’,4’-dihydroxypropiophenone typically involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-amino-3’,4’-dihydroxypropiophenone are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the nitro group in the intermediate stage is a key step in its synthesis.
Substitution: The amino and hydroxyl groups on the aromatic ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The final product, 2-amino-3’,4’-dihydroxypropiophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3’,4’-dihydroxypropiophenone is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-amino-3’,4’-dihydroxypropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amino group can participate in nucleophilic attacks, altering the function of target molecules .
Comparison with Similar Compounds
3,4-Dihydroxypropiophenone: Similar in structure but lacks the amino group.
2-Amino-4’-dihydroxypropiophenone: Similar but with different positioning of the hydroxyl groups.
Uniqueness: 2-Amino-3’,4’-dihydroxypropiophenone is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for a diverse range of chemical reactions and interactions with biological molecules .
Properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFBPJUFSJZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399782 |
Source


|
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-60-9 |
Source


|
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)









